Griseophenone B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClO6 |
|---|---|
Molecular Weight |
338.74 g/mol |
IUPAC Name |
(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-10(22-2)12(7)15(20)13-9(19)6-11(23-3)14(17)16(13)21/h4-6,18-19,21H,1-3H3 |
InChI Key |
DSJPUSRRLBBBAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O |
Origin of Product |
United States |
Occurrence and Isolation Methodologies
Microbial and Plant Sources of Griseophenone (B13407120) B
The production of Griseophenone B is notable in several fungal species and has also been identified in higher plants, typically due to the presence of endophytic fungi.
This compound is a key intermediate in the biosynthetic pathway of the well-known antifungal agent, griseofulvin (B1672149), in fungi such as Penicillium aethiopicum. uniprot.orgoup.commdpi.comnih.gov In this pathway, another related compound, Griseophenone C, undergoes a regioselective chlorination by the halogenase enzyme GsfI to form this compound. uniprot.orgoup.commdpi.comnih.gov The cytochrome P450 monooxygenase, GsfF, then catalyzes the coupling of the rings in this compound to form the grisan scaffold of what will become griseofulvin. uniprot.orgmdpi.com
The compound has also been directly isolated from other Penicillium species. For instance, Penicillium sp. ct-28, an endophytic fungus, has been identified as a producer of this compound. nih.govrsc.org Other species, such as Penicillium concentricum, are also known to produce related griseophenones, including this compound and C. scispace.com
Table 1: Selected Penicillium Species Producing this compound
| Fungal Species | Role/Context of this compound | References |
|---|---|---|
| Penicillium aethiopicum | Biosynthetic precursor to Griseofulvin | uniprot.orgoup.commdpi.comnih.govresearchgate.net |
| Penicillium sp. ct-28 | Isolated as a secondary metabolite | nih.govrsc.orgresearchgate.net |
| Penicillium concentricum | Isolated as a secondary metabolite | scispace.com |
Beyond the Penicillium genus, this compound and its direct precursor, Griseophenone C, are produced by a range of endophytic fungi. mdpi.comnih.gove-nps.or.kr Endophytes are microorganisms that reside within the tissues of living plants without causing apparent disease. mdpi.com These fungi are recognized as prolific sources of structurally unique and biologically active secondary metabolites. nih.gov For example, Griseophenone C, which is directly converted to this compound, has been isolated from the endophytic fungus Nigrospora sp. MA75. frontiersin.org An unidentified species of the order Pleosporales has also been reported to produce Griseophenone C. nih.gov While direct isolation of this compound from these specific genera is not always the primary finding, the presence of its immediate precursor is a strong indicator of the potential for this compound production. acs.org
This compound has been associated with higher plants, such as Corydalis tomentella, a perennial plant native to Central China. nih.govkew.org However, the compound is not produced by the plant itself. Instead, it is synthesized by an endophytic fungus, Penicillium sp. ct-28, which inhabits the leaves of C. tomentella. nih.govrsc.org This symbiotic relationship is a common phenomenon where the metabolic output of the endophyte is attributed to the host plant from which it was isolated. nih.govnih.gov
Table 2: Host Plant for this compound-Producing Endophyte
| Host Plant | Endophytic Fungus | Location of Endophyte | References |
|---|---|---|---|
| Corydalis tomentella | Penicillium sp. ct-28 | Leaves | nih.govrsc.org |
Other Fungal Genera and Endophytes
Advanced Chromatographic Purification Techniques for Isolation Studies
The isolation and purification of this compound from crude biological extracts necessitates the use of multi-step chromatographic techniques to separate it from a complex mixture of other metabolites.
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of natural products like this compound. readersinsight.netresearchgate.net It is often used as a final polishing step to obtain the compound in high purity after initial fractionation by other chromatographic methods. nih.govnih.gov Preparative HPLC systems allow for the isolation of sufficient quantities of the pure compound for structure elucidation and further research. The process typically involves reversed-phase columns (e.g., C18) where compounds are separated based on their hydrophobicity. nih.gov A gradient of solvents, such as acetonitrile (B52724) and water, is commonly used to elute the compounds from the column, with detectors monitoring the effluent to identify and collect the desired fraction containing this compound. nih.gov
Size-exclusion chromatography (SEC), often employing media like Sephadex, is a valuable technique used in the purification scheme for natural products. unimi.itcytivalifesciences.com Sephadex, a cross-linked dextran (B179266) gel, separates molecules based on their size. cytivalifesciences.comresearchgate.net In the isolation of fungal metabolites, a crude or partially purified extract is passed through a Sephadex column (e.g., Sephadex LH-20). nih.govresearchgate.net Larger molecules are excluded from the pores of the gel beads and elute first, while smaller molecules, like this compound, can enter the pores, extending their path through the column and eluting later. researchgate.net This method is effective for separating groups of compounds with different molecular weights and is often used as an intermediary purification step before final polishing with HPLC. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
Metabolite Profiling and Detection Strategies in Biosynthesis Research
In the intricate study of fungal secondary metabolite biosynthesis, researchers employ sophisticated strategies to identify and track the transient and often low-abundance intermediates. The elucidation of the griseofulvin pathway, in which this compound is a key precursor, has been significantly advanced by a combination of analytical chemistry and genetic manipulation techniques.
Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool for the metabolic profiling of fungal cultures and in vitro enzymatic assays. Its high sensitivity and resolution are critical for detecting and identifying intermediates in complex biosynthetic pathways. In the context of this compound and its role in griseofulvin synthesis, LCMS has been pivotal.
Researchers use LCMS to analyze extracts from both wild-type and genetically modified fungal strains. nih.govamazonaws.com The process involves separating the chemical constituents of an extract using a liquid chromatography column, followed by ionization and detection of the molecules by mass spectrometry based on their mass-to-charge ratio (m/z). amazonaws.com For instance, in the study of the P450 enzyme GsfF, which catalyzes the oxidative cyclization of this compound, LCMS was used to monitor the reaction. nih.govresearchgate.net Extracted ion chromatograms specifically targeting the m/z values for this compound (m/z = 339) and its product, desmethyl-dehydro griseofulvin A (m/z = 337), provided clear evidence of the enzymatic conversion. nih.govresearchgate.net
Metabolomic studies comparing different fungal strains or growth conditions over time also rely heavily on LCMS. mdpi.com By analyzing the metabolic profiles of Penicillium species, researchers can identify not only this compound but also a suite of related biosynthetic intermediates, providing a dynamic view of the pathway. mdpi.com The typical analytical setup involves a C18 reverse-phase column and a gradient of solvents like water and acetonitrile with additives such as formic acid to ensure proper ionization. amazonaws.com
Table 1: LCMS Parameters for Griseofulvin Pathway Intermediate Analysis
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LCMS) |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Column | C18 Reverse-Phase |
| Mobile Phase | Water and Acetonitrile gradient with 0.1% Formic Acid |
| Detection | Photodiode Array (PDA) and Mass Spectrometer |
This table represents a generalized set of parameters used in the analysis of griseophenone intermediates as described in cited literature. amazonaws.com
To confirm the function of specific genes in a biosynthetic pathway and to cause the build-up of intermediates for structural analysis, scientists use genetic perturbation techniques, most notably the creation of gene deletion mutants. nih.gov By knocking out a specific gene, the biosynthetic pathway is blocked at that corresponding step, often leading to the accumulation of the substrate for the now-absent enzyme.
In the griseofulvin biosynthetic gene cluster (gsf), several genes have been targeted for deletion to understand their role and to isolate pathway intermediates. The gsf cluster in fungi like Penicillium aethiopicum contains genes encoding a non-reducing polyketide synthase (NR-PKS), methyltransferases, a halogenase, and a cytochrome P450 enzyme. nih.govoup.comnih.gov
For example:
Deletion of gsfB : The gsfB gene codes for a 3-OH O-methyltransferase. Its deletion results in the accumulation of compounds lacking this specific methylation, such as Griseophenone E and Griseophenone F. nih.gov
Deletion of gsfC : The gsfC gene encodes a 9-OH O-methyltransferase. Knocking out this gene leads to the production of intermediates like Griseophenone D and Griseoxanthone C. nih.gov
Deletion of gsfI : This gene encodes a halogenase responsible for chlorinating Griseophenone C to form this compound. researchgate.netmdpi.comnih.gov Its inactivation disrupts the production of griseofulvin. mdpi.com
Deletion of gsfF : This gene encodes the P450 enzyme that converts this compound into the spirocyclic core of griseofulvin. nih.govresearchgate.net Blocking this step would lead to the accumulation of this compound.
The systematic deletion of these "tailoring" enzyme genes has allowed researchers to piece together the sequential steps of the pathway and to isolate and characterize a variety of benzophenone (B1666685) and grisan intermediates. nih.gov These accumulated compounds are then identified using techniques like LCMS and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govamazonaws.com
Table 2: Metabolites Accumulated in Penicillium aethiopicum Gene Deletion Mutants
| Gene Deleted | Putative Enzyme Function | Accumulated Intermediates |
|---|---|---|
| gsfB | 3-OH O-methyltransferase | Griseophenone E, Griseophenone F, Desmethyl-dehydrogriseofulvin B |
| gsfC | 9-OH O-methyltransferase | Griseophenone D, Griseoxanthone C, Griseophenone H |
| gsfD | 5-OH O-methyltransferase | Desmethyl-dechlorogriseofulvin, Desmethyl-dehydrogriseofulvin A, Desmethyl-griseofulvin |
Data sourced from Cacho et al. (2013). nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Dechlorogriseofulvin |
| Desmethyl-dechlorogriseofulvin |
| Desmethyl-dehydro griseofulvin A |
| Desmethyl-dehydrogriseofulvin B |
| Desmethyl-griseofulvin |
| Griseofulvin |
| Griseophenone A |
| This compound |
| Griseophenone C |
| Griseophenone D |
| Griseophenone E |
| Griseophenone F |
| Griseophenone H |
| Griseoxanthone C |
| Patulin |
Biosynthetic Pathway Investigations of Griseophenone B
Precursor-Product Relationships in the Griseofulvin (B1672149) Pathway
The journey to griseofulvin involves a series of carefully orchestrated enzymatic reactions, with griseophenone (B13407120) B sitting at a crucial juncture. It is both a product of a specific halogenation event and a direct precursor to the complex grisan scaffold.
The immediate precursor to griseophenone B in the griseofulvin pathway is griseophenone C. mdpi.commdpi.comoup.comwikipedia.orgrsc.org The conversion is achieved through a chlorination reaction catalyzed by the enzyme GsfI. mdpi.commdpi.comoup.comwikipedia.orgresearchgate.netuniprot.org This enzyme is a flavin-dependent halogenase that specifically introduces a chlorine atom onto the griseophenone C molecule. mdpi.comuniprot.org The reaction is a regio-specific chlorination that occurs at the C13 position of the benzophenone (B1666685) structure, yielding this compound. uniprot.orguniprot.org Feeding experiments using labeled compounds have confirmed that griseophenone C is converted to this compound, which then serves as a precursor to griseofulvin. rsc.org The essential nature of this step is underscored by genetic studies, which show that the deletion of the gsfI gene completely disrupts the production of griseofulvin. oup.com
Following its formation, this compound undergoes a significant structural transformation into the grisan core intermediate, identified as desmethyl-dehydrogriseofulvin A. uniprot.orgnih.govnih.gov This conversion is a key step in the biosynthesis, as it establishes the unique spirocyclic grisan ring system of griseofulvin. wikipedia.orgnih.gov The reaction is an oxidative cyclization catalyzed by the cytochrome P450 enzyme GsfF. mdpi.comoup.comresearchgate.netuniprot.orgnih.govnih.gov This enzymatic step dramatically alters the molecular architecture, transforming the diaromatic benzophenone scaffold of this compound into a tricyclic spiro compound. nih.gov
Formation from Griseophenone C by Halogenase GsfI
Enzymatic Transformations Involving this compound
Two key enzymes, a halogenase and a cytochrome P450 monooxygenase, are directly involved in the synthesis and subsequent conversion of this compound, highlighting the intricate enzymatic machinery required for the biosynthesis of griseofulvin.
The enzyme GsfI is a flavin-dependent halogenase responsible for the chlorination of griseophenone C to produce this compound. mdpi.commdpi.comuniprot.orgnih.gov This enzymatic halogenation is a critical tailoring step in the griseofulvin pathway. mdpi.comoup.comwikipedia.orguniprot.org GsfI facilitates the electrophilic incorporation of a chloride ion onto the electron-rich aromatic ring of griseophenone C. mdpi.comwikipedia.org The essentiality of GsfI has been demonstrated through gene knockout experiments; strains of Penicillium aethiopicum lacking the gsfI gene are unable to synthesize griseofulvin, accumulating the precursor griseophenone C instead. oup.comresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Class | Substrate | Product | Function |
| GsfI | Flavin-Dependent Halogenase | Griseophenone C | This compound | Regio-specific chlorination mdpi.comuniprot.orguniprot.org |
| GsfF | Cytochrome P450 Monooxygenase | This compound | Desmethyl-dehydrogriseofulvin A | Oxidative cyclization to form the grisan core uniprot.orgnih.govnih.gov |
The transformation of this compound into the grisan scaffold is catalyzed by the cytochrome P450 monooxygenase, GsfF. uniprot.orgnih.govnih.gov This enzyme facilitates the crucial oxidative cyclization that forms the spirocyclic core of the molecule. nih.govnih.govacs.org In vitro assays using microsomes containing GsfF and its reductase partner confirmed that GsfF catalyzes the conversion of this compound to desmethyl-dehydrogriseofulvin A in the presence of NADPH. nih.gov Genetic studies further support this role, as the knockout of the gsfF gene in P. aethiopicum results in the accumulation of this compound and other related chlorinated phenones. nih.govdtu.dk
The formation of the spirocycle from this compound is a classic example of a phenol (B47542) oxidative coupling reaction, a common strategy in nature for building molecular complexity. oup.comnih.gov This reaction involves the intramolecular coupling of the two phenolic rings (the orcinol (B57675) and phloroglucinol (B13840) rings) within the this compound molecule. uniprot.orgnih.gov The GsfF-catalyzed reaction dearomatizes the orcinol ring to create a cyclohexadienone, thus forming the characteristic spirocyclic structure. nih.gov
Table 2: Investigated Mechanisms for GsfF-Catalyzed Spirocycle Formation
| Proposed Mechanism | Description | Supporting Evidence |
| Di-radical Coupling | Two sequential phenolic O-H abstractions form phenoxy radicals, followed by intramolecular radical coupling. | Favored by DFT calculations; supported by kinetic isotope effect experiments. nih.govnih.govresearchgate.net |
| Arene Oxide Intermediate | Epoxidation of an aromatic ring by GsfF, followed by nucleophilic attack and dehydration to form the spirocycle. | Considered less likely based on computational modeling. nih.govnih.gov |
Cytochrome P450 GsfF Catalysis of Oxidative Cyclization
Proposed Di-radical Reaction Mechanisms
The transformation of this compound into the spirocyclic grisan scaffold is a critical step in the biosynthesis of griseofulvin, catalyzed by the cytochrome P450 enzyme, GsfF. nih.gov One of the leading hypotheses for this transformation is a di-radical reaction mechanism. uniprot.org This proposed mechanism is initiated by the active form of the GsfF heme cofactor, Compound I, which abstracts a hydrogen atom from the phenolic hydroxyl group on the orcinol ring of this compound. This action generates a resonance-stabilized phenoxy radical. uniprot.orgescholarship.org
Subsequently, the Compound II form of GsfF is proposed to abstract a second hydrogen atom, this time from the phenolic hydroxyl group on the phloroglucinol ring, creating a second phenoxy radical and a water molecule. uniprot.org The two resulting radicals on the orcinol and phloroglucinol rings then couple in a stereospecific manner to form the new C-C bond, yielding the characteristic spirocyclic structure of desmethyl-dehydrogriseofulvin A. uniprot.orgescholarship.org Computational studies using density functional theory (DFT) support this mechanism, indicating that two sequential phenolic O-H abstractions have low activation energy barriers, making this pathway kinetically feasible. escholarship.orgorganicdivision.org
Arene Oxide Intermediate Hypotheses
An alternative mechanism proposed for the GsfF-catalyzed reaction involves the formation of an arene oxide intermediate. nih.govuniprot.org In this hypothesis, GsfF first catalyzes the epoxidation of the orcinol ring of this compound to form a reactive arene oxide. nih.govescholarship.org This is followed by an intramolecular nucleophilic attack on the epoxide by the hydroxyl group of the neighboring phloroglucinol ring. uniprot.org
This attack would lead to the formation of a hemiacetal intermediate, which then undergoes dehydration to generate the final spirocyclic product and rearomatize the ring system. uniprot.orgescholarship.org While this mechanism is consistent with labeling studies which show the loss of an oxygen atom derived from molecular oxygen, computational analyses suggest it is less favorable. uniprot.org DFT calculations have indicated that the energy barriers for the di-radical mechanism involving phenolic O-H abstraction are significantly lower than those for the formation of an arene oxide intermediate, suggesting the di-radical pathway is the preferred route. escholarship.org
Stereochemical Aspects of GsfF-Mediated Transformations
The enzymatic reactions in the griseofulvin pathway are characterized by a high degree of stereochemical control, and the GsfF-mediated transformation is a key example. The oxidative coupling of the two phenolic rings in this compound must occur with precise stereospecificity to create the correct configuration at the spirocyclic center of the grisan scaffold. researchgate.net The di-radical coupling mechanism is described as occurring in a "stereospecific fashion" to yield the single enantiomer of the product required for the subsequent steps. uniprot.orgescholarship.org
Following the GsfF-catalyzed cyclization, the enzyme GsfE performs a stereospecific reduction of the enone in dehydrogriseofulvin (B194194) to afford the final (+)-griseofulvin product. uniprot.orguniprot.org This highlights that multiple enzymes in the pathway, including GsfF, exert strict stereochemical control to ensure the formation of the biologically active natural product. researchgate.net
Isotopic Labeling Studies in this compound Biosynthesis
Isotopic labeling studies have been fundamental in deciphering the biosynthetic pathway of griseofulvin and confirming the role of this compound as a key intermediate. These experiments involve feeding the producing organism, such as Penicillium aethiopicum, with isotopically labeled precursors and tracing their incorporation into the final product. nih.govnih.gov
Radioisotopic Tracing Experiments (e.g., [¹⁴C], [³⁶Cl])
Early investigations into griseofulvin biosynthesis utilized radioisotopes to identify pathway intermediates. Seminal studies involved feeding experiments with [¹⁴C]-labeled Griseophenone C and [³⁶Cl]-labeled Griseophenones A and B to cultures of Penicillium species. uniprot.orgnih.gov The successful incorporation of these radiolabeled benzophenones into griseofulvin provided strong evidence that they were indeed precursors in the biosynthetic pathway. nih.gov These experiments were crucial in establishing the sequence of events, including the timing of chlorination relative to the formation of the spirocycle, and supported the requirement of an oxidative coupling step to convert the benzophenone structure into the grisan ring system. nih.gov
Stable Isotope Probing with Nuclear Magnetic Resonance (e.g., [¹³C], [¹⁸O], [²H])
The use of stable isotopes, coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, has provided more detailed mechanistic insights. nih.gov Feeding studies using singly and doubly labeled [¹³C]-acetate confirmed the polyketide origin of the griseofulvin backbone. nih.gov
Experiments with [1,1-¹⁸O]-labeled acetate (B1210297) demonstrated that all of the oxygen atoms in griseofulvin were derived from acetate, a finding that is compatible with both the di-radical and arene oxide mechanisms for the GsfF-catalyzed cyclization. nih.gov Furthermore, kinetic isotope effect experiments have been conducted to probe the GsfF mechanism. The conversion of this compound to its product was monitored in both H₂O and D₂O. escholarship.org The observation of an isotope effect in these experiments provides evidence supporting the involvement of O-H bond cleavage in the rate-determining step, which aligns with the proposed double O-H abstraction of the di-radical mechanism. escholarship.org
Genetic and Biochemical Characterization of Biosynthetic Enzymes
The elucidation of the griseofulvin biosynthetic pathway was greatly advanced by the identification and characterization of the gsf gene cluster in P. aethiopicum. Comprehensive single-gene deletion studies and in vitro biochemical assays with purified enzymes have assigned specific functions to the key enzymes involved in the synthesis and modification of this compound. nih.govresearchgate.net
The key enzymes and their characterized functions are summarized in the table below:
| Enzyme | Type | Function |
| GsfA | Non-reducing Polyketide Synthase (NR-PKS) | Initiates biosynthesis by assembling a heptaketide chain from one acetyl-CoA and six malonyl-CoA units, and catalyzes the necessary cyclizations to form the core benzophenone structure. nih.govresearchgate.net |
| GsfB | O-methyltransferase | Catalyzes the first O-methylation at the 3-OH position of the benzophenone intermediate to produce griseophenone D. Gene deletion leads to the accumulation of shunt products. nih.govuniprot.org |
| GsfC | O-methyltransferase | Performs the second O-methylation to yield griseophenone C. uniprot.orguniprot.org |
| GsfI | Flavin-dependent Halogenase | Catalyzes the regiospecific chlorination of griseophenone C at the C-7 position to produce this compound. researchgate.netuniprot.org |
| GsfF | Cytochrome P450 Monooxygenase | Catalyzes the critical intramolecular oxidative coupling of the orcinol and phloroglucinol rings of this compound to form the spirocyclic grisan scaffold of desmethyl-dehydrogriseofulvin A. nih.govuniprot.orgresearchgate.net |
| GsfD | O-methyltransferase | Conducts the final methylation at the 5-OH position after the spirocycle has been formed. uniprot.orgresearchgate.net |
| GsfE | Dehydrogenase/Reductase | Performs the final stereospecific reduction of the enone in dehydrogriseofulvin to yield the final product, (+)-griseofulvin. uniprot.orguniprot.org |
These genetic and biochemical studies have provided a complete and detailed map of the enzymatic cascade responsible for the biosynthesis of griseofulvin, firmly establishing the precise steps leading to and from the central intermediate, this compound. nih.gov
Gene Deletion and Complementation Studies for Pathway Elucidation
Gene deletion studies have been fundamental in assigning functions to the genes within the griseofulvin biosynthetic gene cluster (gsf). By systematically inactivating specific genes, researchers can observe the resulting metabolic profile, noting the absence of downstream products and the accumulation of intermediate compounds.
The formation of this compound from its precursor, griseophenone C, is catalyzed by the enzyme GsfI. nih.govoup.com This was definitively confirmed through gene knockout experiments. Deletion of the gsfI gene in P. aethiopicum completely abolished the production of griseofulvin and its chlorinated intermediates, including this compound. researchgate.net Instead, the mutant strain accumulated the non-chlorinated precursor, griseophenone C. oup.comresearchgate.net This finding confirmed that GsfI is the halogenase responsible for the regiospecific chlorination of griseophenone C to form this compound. researchgate.netuniprot.org
Conversely, the role of the enzyme that processes this compound, the cytochrome P450 GsfF, was also confirmed via gene deletion. When the gsfF gene was deleted, the fungal strain was unable to produce the downstream grisan-scaffold compounds. Instead, it led to the accumulation of this compound, the substrate for the GsfF enzyme. nih.govdtu.dk These targeted gene inactivation studies provide clear evidence for the sequence of the biosynthetic pathway, positioning this compound as the product of GsfI and the substrate for GsfF. nih.govescholarship.org
Table 1: Summary of Key Gene Deletion Experiments in the this compound Pathway
| Gene Deleted | Organism | Enzyme Encoded | Primary Accumulated Intermediate | Consequence for this compound | Reference |
|---|---|---|---|---|---|
| gsfI | Penicillium aethiopicum | GsfI (Halogenase) | Griseophenone C | Production abolished | researchgate.net, oup.com |
In Vitro Enzymatic Reconstitution Assays
To confirm the specific functions of the enzymes identified through genetic studies, researchers perform in vitro reconstitution assays. These experiments involve combining purified enzymes with their suspected substrates and necessary co-factors in a controlled environment to observe the resulting chemical transformation.
The complete biosynthesis of griseofulvin, including the steps involving this compound, has been successfully reconstituted in vitro. ebi.ac.ukescholarship.org The synthesis of this compound was demonstrated by incubating its precursor, griseophenone C, with purified GsfI enzyme. uniprot.orguniprot.org GsfI is a flavin-dependent halogenase, and this assay confirmed its role in catalyzing the chlorination of griseophenone C to yield this compound. uniprot.org
Following its formation, the conversion of this compound was also demonstrated in a reconstituted system. The purified cytochrome P450 enzyme, GsfF, was shown to catalyze the critical oxidative coupling of this compound to form the spirocyclic grisan structure of desmethyl-dehydrogriseofulvin, the next key intermediate in the pathway. nih.govuniprot.org This reaction is a pivotal step, as it creates the core scaffold of the final griseofulvin molecule. nih.gov These assays, which allow for the stepwise assembly of the pathway in a test tube, provide definitive biochemical proof of each enzyme's function. ebi.ac.ukescholarship.org
Table 2: In Vitro Enzymatic Reactions Involving this compound
| Enzyme | Substrate | Product | Reaction Type | Reference |
|---|---|---|---|---|
| GsfI | Griseophenone C | This compound | Chlorination | uniprot.org, uniprot.org |
Protein Expression and Purification for Enzymatic Characterization
The successful execution of in vitro reconstitution assays is entirely dependent on the ability to produce and purify active enzymes. The enzymes of the griseofulvin pathway, including those responsible for the synthesis and conversion of this compound, have been produced recombinantly for biochemical characterization. nih.govescholarship.org
The genes encoding these enzymes, such as gsfI and gsfF, are typically cloned into expression vectors. These vectors are then introduced into a host organism, commonly Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown in culture to produce large quantities of the target protein. nih.govuib.no For example, the non-reducing polyketide synthase GsfA, which builds the initial benzophenone backbone, was expressed in S. cerevisiae for its characterization. nih.gov
To facilitate purification, the recombinant proteins are often engineered with an affinity tag, such as a polyhistidine-tag (His-tag). researchgate.netmdpi.com This tag allows the protein to be selectively captured from the cell lysate using affinity chromatography, a highly effective method for isolating the protein of interest. mdpi.com After purification, the enzymes can be used in the in vitro assays described previously to confirm their catalytic activity and substrate specificity, completing the characterization of the biosynthetic pathway. nih.govuib.no
Table 3: Enzymes in the this compound Pathway: Expression and Purification
| Enzyme | Function in Pathway | Expression Host (Example) | Purification Method (Example) | Reference |
|---|---|---|---|---|
| GsfI | Converts Griseophenone C to this compound | E. coli | Affinity Chromatography | uniprot.org |
| GsfF | Converts this compound to Desmethyl-dehydrogriseofulvin A | E. coli | Affinity Chromatography | nih.gov |
Structural Elucidation and Mechanistic Studies of Griseophenone B
Spectroscopic Approaches for Structure Determination
The definitive structure of Griseophenone (B13407120) B has been established through a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D ¹H, ¹³C; 2D HSQC, HMBC)
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the precise atomic connectivity of complex organic molecules like Griseophenone B.
1D NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. orgchemboulder.comwisc.edu
2D NMR Spectroscopy:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached, confirming C-H bonds. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton. mdpi.com
Detailed analysis of these spectra allows for the unambiguous assignment of every proton and carbon in the this compound molecule. The comprehensive NMR data for this compound is presented below.
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound Data sourced from studies on the biosynthesis of Griseofulvin (B1672149). acs.org
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) | HMBC Correlations (¹H → ¹³C) |
| 1 | 164.7 | - | - |
| 2 | 97.2 | 6.39 (s) | C-1, C-3, C-4, C-1' |
| 3 | 166.4 | - | - |
| 4 | 106.9 | 6.27 (s) | C-2, C-3, C-5, C-6 |
| 5 | 162.7 | - | - |
| 6 | 108.6 | - | - |
| 1' | 114.3 | - | - |
| 2' | 161.9 | - | - |
| 3' | 101.9 | 6.64 (s) | C-1', C-2', C-4', C-5' |
| 4' | 163.6 | - | - |
| 5' | 107.2 | - | - |
| 6' | 142.1 | - | - |
| 2-OCH3 | 55.8 | 3.66 (s) | C-2 |
| 4'-OCH3 | 56.5 | 3.88 (s) | C-4' |
| 6'-CH3 | 21.9 | 2.14 (s) | C-1', C-5', C-6' |
| 7' (C=O) | 196.9 | - | - |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination
HRESIMS is a critical technique for determining the elemental formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govscispace.com For this compound, HRESIMS analysis confirms its molecular formula as C₁₆H₁₅ClO₆. acs.orgebi.ac.uk The instrument measures the mass with high precision, and this experimental value is then compared to the theoretical mass calculated from the elemental formula. The close agreement between the measured and calculated mass validates the proposed molecular formula. scispace.com
A study involving non-targeted screening of fungal metabolites identified an unpaired node with an m/z value corresponding to that of this compound. acs.org
Table: HRESIMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₅ClO₆ | acs.orgnih.gov |
| Calculated Mass [M+H]⁺ | 339.0630 | acs.org |
| Measured Mass [M+H]⁺ | 339.0629 | acs.org |
| Mass Accuracy | < 1 ppm | acs.org |
Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in unraveling the complex reaction mechanisms involving this compound. researchgate.net
Density Functional Theory (DFT) for Reaction Pathway Analysis
The enzymatic conversion of this compound into desmethyl-dehydrogriseofulvin, a key step in griseofulvin biosynthesis, is catalyzed by the P450 enzyme GsfF. escholarship.orgnih.gov DFT calculations were employed to investigate the mechanism of this crucial oxidative cyclization. escholarship.orgescholarship.orgnih.gov
Three potential mechanisms were computationally explored:
Pathway A: Initial phenolic O-H abstraction from ring A, followed by abstraction from ring B and subsequent radical coupling. nih.gov
Pathway B: Initial phenolic O-H abstraction from ring B, followed by ring closure and then O-H abstraction from ring A. nih.gov
Epoxidation: Formation of an arene oxide intermediate on ring A, followed by nucleophilic attack from the phenol (B47542) on the other ring. nih.govescholarship.org
The DFT calculations revealed that the reaction proceeds via a double phenolic O-H abstraction. nih.gov Specifically, the initial hydrogen abstraction from the phenol on ring B was found to have a very low activation barrier, making this the most favorable pathway. researchgate.net
Table: Calculated Activation Barriers for this compound Oxidation
| Reaction Step | Pathway | Activation Barrier (kcal/mol) | Reference |
| Initial O-H Abstraction (Ring B) | Phenolic Abstraction | 2.9 | researchgate.net |
| Radical Coupling | Phenolic Abstraction | 3.4 | researchgate.net |
| Epoxidation Transition State | Arene Oxide Formation | >15.0 | escholarship.org |
Conformational Analysis and Energetic Landscapes
The energetic landscape of a reaction describes the energy of the system as it progresses from reactants to products, passing through various transition states and intermediates. nih.govchemrxiv.org DFT calculations map out this landscape, providing insight into the most likely reaction pathway. nih.gov
For the GsfF-catalyzed cyclization of this compound, computational docking was used to model the conformation of the substrate within the enzyme's active site. researchgate.net The analysis of the reaction's energetic landscape showed that the phenolic O-H abstraction pathways are significantly more favorable than the epoxidation pathway. researchgate.netescholarship.org The initial abstraction from ring B has a low barrier of 2.9 kcal/mol, leading to a diradical intermediate which then undergoes coupling with a subsequent low barrier of 3.4 kcal/mol. researchgate.net In contrast, the transition state for the epoxidation mechanism is substantially higher in energy, effectively ruling it out as a viable pathway. escholarship.org This detailed energetic map provides a clear picture of the conformational changes and energy requirements throughout the transformation.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Validation
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. github.io It measures the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H replaced by deuterium (B1214612) ²H). github.io A significant KIE (where the rate constant for the light isotope, kL, is greater than for the heavy isotope, kH) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. github.io
In the study of this compound's cyclization, KIE experiments were used to validate the mechanism proposed by DFT calculations. escholarship.orgescholarship.orgnih.gov The observation of a KIE for the reaction provided strong experimental support for the proposed double phenolic O-H abstraction mechanism. researchgate.netescholarship.org This finding is consistent with the O-H bond being broken in a rate-limiting step, which aligns perfectly with the DFT results indicating that O-H abstraction is a key, low-barrier event in the reaction sequence. researchgate.netescholarship.org While the observed KIE might be lower than the theoretical maximum, its presence confirms that O-H abstraction is at least partially rate-limiting. researchgate.netescholarship.org
Bioinformatic and Genomic Approaches for Enzyme Function Prediction
The prediction and confirmation of enzyme function in the biosynthesis of complex natural products like this compound heavily rely on bioinformatic and genomic techniques. These approaches allow researchers to identify the genes responsible for specific biosynthetic steps and to understand their evolutionary conservation.
The enzymes involved in the synthesis of this compound are encoded within a biosynthetic gene cluster (BGC). The BGC responsible for producing the final product, griseofulvin, was first identified in Penicillium aethiopicum through shotgun sequencing and bioinformatic mining. mdpi.comnih.govnih.gov This cluster, known as the gsf (griseofulvin) cluster, contains the genes encoding all the necessary enzymes for the pathway, from the initial polyketide backbone synthesis to the final tailoring steps. mdpi.com
The biosynthesis of this compound begins with the nonreducing polyketide synthase (NR-PKS) GsfA, which constructs the heptaketide benzophenone (B1666685) backbone. mdpi.comnih.gov Subsequently, two O-methyltransferases, GsfB and GsfC, methylate this intermediate to produce griseophenone C. mdpi.comresearchgate.net The crucial step leading to this compound is the chlorination of griseophenone C, a reaction catalyzed by the halogenase GsfI. mdpi.comnih.govresearchgate.net The function of these enzymes has been confirmed through targeted gene deletion and RNA-silencing experiments. nih.gov For instance, the deletion of the gsfF gene, which codes for a cytochrome P450 enzyme, results in the accumulation of this compound, confirming GsfF's role in the subsequent step of forming the spirocyclic grisan ring. dtu.dknih.gov Similarly, deleting the gsfI halogenase gene leads to the accumulation of decholorogriseofulvin. nih.gov
Bioinformatic tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) are instrumental in identifying and analyzing these BGCs from genomic data. nih.govresearchgate.net These tools predict the boundaries of the gene cluster and annotate the putative functions of the encoded proteins based on sequence homology to known enzymes. nih.gov
Table 1: Key Genes in the Griseofulvin Biosynthetic Gene Cluster (gsf BGC) Involved in this compound Formation This interactive table details the genes and their corresponding enzymes' predicted functions in the biosynthesis leading to and immediately following this compound.
| Gene | Enzyme Type | Function in Biosynthesis |
|---|---|---|
| GsfA | Nonreducing Polyketide Synthase (NR-PKS) | Synthesizes the initial heptaketide benzophenone backbone from acetyl-CoA and malonyl-CoA. mdpi.comnih.gov |
| GsfB | O-methyltransferase | Methylates the benzophenone intermediate. mdpi.comresearchgate.net |
| GsfC | O-methyltransferase | Further methylates the benzophenone intermediate to form griseophenone C. mdpi.comresearchgate.net |
| GsfI | Halogenase | Catalyzes the regiospecific chlorination of griseophenone C to form this compound. mdpi.comnih.gov |
| GsfF | Cytochrome P450 Monooxygenase | Catalyzes the phenolic oxidative coupling of this compound to form the spirocyclic grisan core. nih.govdtu.dkresearchgate.net |
Comparative genomics provides powerful insights into the essential and non-essential genes within a BGC. The initial discovery of the gsf cluster in P. aethiopicum was aided by comparative analysis with the genome of the closely related but non-producing fungus Penicillium chrysogenum. nih.govdtu.dk
Subsequent studies have expanded this approach by comparing the genomes of multiple griseofulvin-producing fungal species. The gsf BGC has been identified in various species of Penicillium (including P. griseofulvum, P. coprophilum, and P. capsulatum), as well as other genera like Aspergillus alliaceus, Xylaria flabelliformis, and Memnoniella echinata. mdpi.comnih.govresearchgate.net
A comparative analysis of the gsf BGC across 12 different fungal genomes revealed a high degree of conservation for a core set of genes. nih.gov The study showed that seven of the thirteen genes found in the original P. aethiopicum cluster are consistently conserved across these diverse species: gsfA, gsfB, gsfC, gsfD, gsfE, gsfF, and gsfI. mdpi.comnih.gov This strong conservation suggests that these genes, including the halogenase (gsfI) that produces this compound and the P450 (gsfF) that consumes it, are essential for griseofulvin biosynthesis. nih.gov The remaining six genes in the cluster were found to be poorly conserved, indicating they may not be essential for production or may contribute to species-specific modifications. nih.gov This genomic comparison also revealed no gene rearrangements within the core BGC, highlighting a stable evolutionary history for this pathway. nih.govresearchgate.net
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| Acetyl-CoA |
| Decholorogriseofulvin |
| Griseofulvin |
| This compound |
| Griseophenone C |
Future Directions in Griseophenone B Research
Elucidation of Undiscovered Biosynthetic Pathways and Intermediates
The biosynthetic pathway leading to griseofulvin (B1672149), involving Griseophenone (B13407120) B, is well-documented in certain fungi like Penicillium aethiopicum. oup.comresearchgate.netdtu.dk The pathway begins with a non-reducing polyketide synthase (NR-PKS) assembling a heptaketide backbone, which then undergoes several modifications including methylation to form Griseophenone C. oup.comresearchgate.net The crucial step for Griseophenone B formation is the chlorination of Griseophenone C by a flavin-dependent halogenase, GsfI. researchgate.netresearchgate.netnih.gov Following this, the cytochrome P450 enzyme GsfF catalyzes an oxidative cyclization of this compound to form the characteristic spirocyclic grisan core of dehydrogriseofulvin (B194194). dtu.dkresearchgate.netnih.gov
However, the known pathway may not represent the full picture. Future research will likely focus on:
Shunt Metabolites and Alternative Pathways: Under specific fermentation conditions or through genetic manipulation, alternative metabolites, known as shunt products, can be formed. rsc.org For instance, limiting chloride in the culture medium leads to the accumulation of various griseophenones. rsc.org A deeper investigation into these shunt pathways could reveal novel enzymatic reactions and intermediates. The inhibition of the chlorination step, for example, can lead to the production of xanthone (B1684191) derivatives like Griseoxanthone C, highlighting the interconnectedness of fungal metabolic networks. vulcanchem.com
Precursor Intermediates: While Griseophenone C is the direct precursor to this compound, earlier intermediates in the pathway, such as the unmethylated pentahydroxybenzophenone, have been proposed. rsc.org The precise sequence and timing of methylation and other tailoring steps before chlorination may vary between different fungal species, warranting further investigation.
Mechanistic Details of Key Enzymes: The mechanism of the P450 enzyme GsfF, which converts this compound to the grisan core, has been a subject of study. Computational studies using density functional theory (DFT) suggest a mechanism involving two sequential phenolic O-H abstractions rather than an arene oxide intermediate. nih.govscispace.com Further experimental validation and exploration of similar enzymes in other organisms could uncover new catalytic strategies in nature.
Enzymatic Engineering for Directed Biosynthesis of Novel Metabolites
The enzymes within the griseofulvin biosynthetic gene cluster (gsf cluster) are valuable tools for biocatalysis and the creation of novel compounds. oup.com Enzymatic engineering offers a promising strategy to generate new metabolites with potentially improved or different biological activities.
Key areas for exploration include:
Halogenase Modification: The halogenase GsfI is responsible for the specific chlorination of Griseophenone C to yield this compound. mdpi.com Engineering this enzyme could alter its substrate specificity or halogen selectivity. For example, directed evolution could be used to create variants that can incorporate other halogens like bromine or iodine. Inspired by studies where feeding a fungus with sodium bromide (NaBr) led to the production of brominated derivatives, modifying the GsfI enzyme could achieve this more directly. nih.govrsc.org
P450 Enzyme Engineering: The cytochrome P450 GsfF catalyzes the critical spirocycle formation. nih.govscispace.com Altering its active site could lead to the formation of different ring structures or the acceptance of modified this compound analogs as substrates. This could generate a library of novel grisan-type compounds.
Combinatorial Biosynthesis: By expressing genes from the gsf cluster in different host organisms or in combination with genes from other metabolic pathways, it may be possible to produce hybrid molecules. For instance, combining the this compound-producing machinery with other tailoring enzymes could lead to new glycosylated, acylated, or otherwise modified derivatives.
A summary of key enzymes in the this compound pathway and their potential for engineering is presented below.
| Enzyme | Gene | Function in Pathway | Potential Engineering Application |
| Halogenase | gsfI | Catalyzes the chlorination of Griseophenone C to form this compound. researchgate.netresearchgate.net | Modify halogen specificity (e.g., for bromine), creating novel halogenated analogs. nih.govrsc.org |
| Cytochrome P450 | gsfF | Catalyzes the oxidative coupling of this compound to form the spirocyclic grisan core. researchgate.netnih.gov | Alter active site to accept new substrates or to produce different cyclic structures. |
| O-Methyltransferases | gsfB, gsfC, gsfD | Catalyze methylation at various positions on the benzophenone (B1666685) and grisan structures. researchgate.netnih.gov | Change methylation patterns to produce different isomers or desmethyl analogs. nih.gov |
Advanced Analytical Techniques for Metabolite Detection and Characterization
The detection and structural elucidation of this compound and its related metabolites in complex fungal extracts require sophisticated analytical methods. vulcanchem.com While classic techniques like thin-layer chromatography (TLC) have been used historically, modern methods offer far greater sensitivity and resolution. researchgate.net
Future advancements will rely on the continued application and development of:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of metabolites like this compound (C₁₆H₁₅ClO₆). vulcanchem.comacs.org Tandem MS (MS/MS) provides structural information through characteristic fragmentation patterns. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing fungal metabolomes. mdpi.com LC-MS allows for the separation of complex mixtures and the detection of low-abundance intermediates. nih.gov Time-course metabolic profiling using LC-MS can track the production of this compound and its precursors and products over the fungal growth cycle. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like HSQC and HMBC) is indispensable for the definitive structural elucidation of new and known compounds, including this compound derivatives. nih.govnih.gov
Vibrational Spectroscopy: Techniques such as Raman and infrared spectroscopy, when coupled with microscopy, have the potential to detect molecular signatures directly within biological tissues, offering a spatial understanding of metabolite distribution. acs.org
The table below summarizes the primary analytical techniques used in this compound research.
| Technique | Application | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and related compounds in extracts. researchgate.net | Robust, reproducible, and well-established for quantitative analysis. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and identification of metabolites in complex mixtures; metabolic profiling. nih.govmdpi.com | High sensitivity and selectivity; provides molecular weight information. |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement to determine elemental composition. vulcanchem.com | Confirms molecular formulas with high confidence. |
| Nuclear Magnetic Resonance (NMR) | Complete structural elucidation of isolated compounds. nih.gov | Provides definitive structural information and stereochemistry. |
Integration of Omics Technologies in Biosynthetic Research
The future of natural products research, including that of this compound, lies in the integration of multiple "omics" technologies. humanspecificresearch.orgnih.gov These approaches provide a holistic view of the biological system, from the genetic blueprint to the final metabolic output. nih.govnih.gov
An integrated omics strategy for this compound research would involve:
Genomics: Genome mining of various fungal species can identify novel gsf-like gene clusters. oup.comresearchgate.net This can reveal evolutionary variations in the pathway and identify new enzymes with potential for biocatalysis. Comparing the genomes of high- and low-producing strains can pinpoint regulatory elements.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how the expression of the gsf genes is regulated under different conditions. frontiersin.org This can help identify key transcription factors and optimize fermentation conditions for increased this compound yield.
Proteomics: The large-scale study of proteins (the proteome) can confirm the translation and abundance of the biosynthetic enzymes encoded by the gsf cluster. humanspecificresearch.org This helps to connect the genetic potential with the actual catalytic machinery present in the cell.
Metabolomics: Untargeted metabolomics provides a snapshot of all the small molecules, including this compound and many unknown derivatives, in the fungus at a specific time point. scribd.comresearchgate.net Linking metabolomic data with genomic and transcriptomic data is a powerful strategy for gene function annotation and novel pathway discovery. nih.govnih.govrsc.org
The integration of these technologies allows researchers to build comprehensive models of the biosynthetic network, accelerating the discovery of new compounds and providing a deeper understanding of the biological role of metabolites like this compound. mdpi.com
Q & A
Q. What spectroscopic methods are most reliable for identifying and characterizing Griseophenone B, and how should data be interpreted?
this compound can be identified using ultraviolet (UV) spectroscopy, electrospray ionization tandem mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). UV absorption peaks at 213 and 296 nm in methanol indicate conjugated aromatic systems . ESI-MS shows molecular ion peaks at m/z 339.1 and 341.0 [M + H]⁺, with a 3:1 isotopic ratio due to a chlorine atom . For structural confirmation, NMR reveals aromatic protons (δH 6.26, 6.24, and 6.04), methoxy groups (δH 3.88 and 3.65), and a methyl group (δH 2.08). 2D NMR techniques (HSQC, HMBC) are critical for assigning signals and validating connectivity .
Q. How is this compound biosynthesized in fungal systems, and what are the key enzymatic steps?
this compound is a polyketide intermediate in the biosynthesis of griseofulvin. It is produced via a polyketide synthase (PKS) pathway in Penicillium species, followed by chlorination and methylation steps. Key enzymes include cytochrome P450 monooxygenases (e.g., GsfF) for oxidative cyclization and methyltransferases (e.g., GsfB, GsfC) for regioselective modifications. Co-cultivation experiments of Penicillium strains can enhance production by inducing competitive metabolic pathways .
Q. What experimental conditions optimize the isolation of this compound from fungal cultures?
Isolation involves ethyl acetate extraction of fungal fermentation broth, followed by silica gel chromatography and Sephadex LH-20 gel filtration. Co-cultivation of Penicillium strains (e.g., IO1 and IO2) under nutrient-limiting conditions increases yield by triggering secondary metabolite production. Purity is confirmed via HPLC and comparative NMR analysis with reference data .
Advanced Research Questions
Q. How can gene knockout studies clarify the functional roles of methyltransferases in this compound biosynthesis?
Targeted gene deletions (e.g., ΔgsfB, ΔgsfC) in Penicillium strains reveal methylation dependencies. For example, ΔgsfB accumulates desmethyl intermediates (e.g., griseophenone E), confirming GsfB catalyzes 3-OH methylation. LC-MS and NMR track shunt products, while comparative metabolomics identifies pathway bottlenecks. Such studies resolve timing and substrate specificity of enzymatic steps .
Q. What computational approaches elucidate the mechanism of oxidative cyclization catalyzed by GsfF in this compound conversion?
Density functional theory (DFT) simulations model the P450 GsfF-catalyzed reaction. Calculations suggest a di-radical coupling mechanism over arene oxide intermediates, supported by kinetic isotope effects (KIE) in experimental studies. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods further validate transition states and regioselectivity .
Q. How do data contradictions in structural elucidation arise, and what strategies resolve them?
Discrepancies in NMR assignments (e.g., aromatic proton shifts) may stem from solvent effects or impurities. Resolution involves:
- Repetition under standardized conditions (e.g., deuterated methanol).
- 2D NMR correlation (HMBC for long-range - connectivity).
- Cross-validation with high-resolution MS (HR-MS) and X-ray crystallography (if crystalline) .
Q. What experimental designs validate the role of co-cultivation in enhancing this compound production?
Controlled co-cultivation experiments compare monoculture vs. mixed cultures of Penicillium strains. Metabolomic profiling (LC-HRMS) tracks this compound levels, while RNA-seq identifies upregulated biosynthetic gene clusters (BGCs). Statistical analysis (e.g., ANOVA) confirms significance, and spatial separation assays (e.g., dual agar plates) test metabolite exchange mechanisms .
Q. How can isotopic labeling studies trace the incorporation of precursors into this compound?
Feeding -labeled acetate or malonate to fungal cultures allows tracking via -NMR. Stable isotope-assisted metabolomics (SIAM) quantifies label distribution in the polyketide backbone. This confirms the assembly mechanism (e.g., iterative vs. modular PKS) and identifies branching points in the pathway .
Methodological Tables
Table 1. Key NMR Signals for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-10 | 6.26 | d (J=2.0 Hz) | Aromatic |
| H-12 | 6.24 | d (J=2.0 Hz) | Aromatic |
| OCH3-3' | 3.88 | s | Methoxy |
| CH3-14 | 2.08 | s | Methyl |
Table 2. Enzymes in this compound Biosynthesis
| Enzyme | Function | Impact of Deletion |
|---|---|---|
| GsfB | 3-OH methylation | Accumulates griseophenone E |
| GsfF | Oxidative cyclization | Blocks grisan ring formation |
| GsfC | 2’-O methylation | Reduces downstream product yield |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
